Vaitvlvk

Description

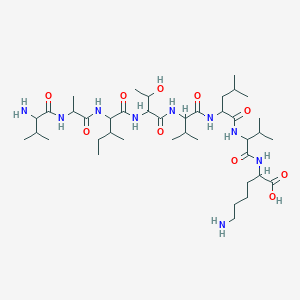

Structure

2D Structure

Properties

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-methylbutanoyl)amino]propanoylamino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75N9O10/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOHLCKNMRKYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Biophysical Principles Guiding Vaitvlvk Design

Theoretical Basis of Inverted Hydropathy for EF-Hand Mimicry

The design of Vaitvlvk incorporates the theoretical basis of inverted hydropathy as a strategy for mimicking EF-hand motifs. Canonical EF-hand motifs, found in calcium-binding proteins like calmodulin (CaM), typically feature a helix-loop-helix structure where hydrophobic residues are often oriented towards the protein core, contributing to structural stability and interaction with target proteins. The calcium-binding loop itself contains specific residues (often Asp, Asn, Glu, Gln, Ser, Thr, and a coordinating main-chain carbonyl) arranged to chelate a calcium ion.

Inverted hydropathy, in the context of designing peptide ligands like this compound, refers to a deliberate design strategy where the typical distribution of hydrophobic and hydrophilic residues found in natural protein interaction interfaces or structural cores is altered or reversed. For this compound, this principle is applied not necessarily to mimic the calcium-binding site directly, but rather the surface or interaction face of an EF-hand domain that engages with a target protein. The goal is to create a peptide surface with a specific pattern of hydrophobicity and charge that can bind to a complementary site on a target protein, thereby mimicking the interaction mediated by a full EF-hand domain. This involves selecting amino acid residues and their sequence such that the resulting peptide presents a surface with a hydropathy profile that is "inverted" relative to a standard protein core or a typical protein-protein interface, yet is optimized for binding to a specific protein partner of an EF-hand domain. This theoretical framework guides the selection of amino acids to achieve desired binding affinity and specificity without necessarily replicating the calcium-binding function itself, but rather the downstream interaction with a target.

Algorithmic Approaches in Peptide Sequence Selection

The selection of the amino acid sequence for this compound was significantly guided by algorithmic approaches. These computational methods are essential for exploring the vast sequence space of peptides and identifying candidates that are predicted to possess the desired biophysical properties, such as specific folding characteristics, stability, and interaction potential with target molecules. Algorithmic design allows for systematic evaluation of numerous sequence permutations based on predefined criteria derived from the theoretical principles, including inverted hydropathy and structural mimicry.

Application of AMINOMAT® Software

Specifically, the design process for this compound utilized the AMINOMAT® software. AMINOMAT® is a computational tool designed for peptide sequence design and analysis. It employs algorithms that can evaluate sequences based on various parameters, including amino acid composition, predicted secondary structure propensity, hydropathy profiles (including the application of inverted hydropathy principles), and potential for forming specific structural motifs or interaction surfaces. By using AMINOMAT®, researchers could computationally screen and optimize potential peptide sequences, comparing their predicted properties against the design goals derived from EF-hand mimicry. This software facilitated the iterative process of sequence selection, allowing for the rapid evaluation of candidates before experimental synthesis and validation. The application of AMINOMAT® was instrumental in identifying this compound as a promising sequence based on its calculated properties relevant to mimicking an EF-hand interaction surface.

Derivation from Primordial Calmodulin (CaM) EF-Hand Motifs

The design concept for this compound is rooted in the structural and functional characteristics of primordial calmodulin (CaM) EF-hand motifs. Primordial CaM refers to hypothesized ancestral forms of the calmodulin protein, which is a ubiquitous calcium-binding protein central to many cellular signaling pathways. Modern CaM contains multiple EF-hand domains, each capable of binding calcium. Studies of the evolutionary history and structural properties of these ancestral motifs provide insights into the minimal requirements for EF-hand structure and function, particularly concerning the protein-protein interaction surfaces they present upon calcium binding.

This compound's design draws inspiration from these primordial motifs by focusing on the key residues and structural features that are critical for the interaction of CaM's EF-hand domains with its diverse target proteins, rather than solely focusing on the calcium-binding loop itself. By analyzing the conserved or essential features of these ancestral interaction surfaces, researchers could derive principles for designing a minimal peptide sequence that retains the ability to bind to CaM target sites. This derivation from primordial motifs suggests an effort to capture the fundamental interaction interface properties of EF-hands in a simplified peptide format, leveraging evolutionary insights into functional protein domains.

Comparative Analysis with Analogous Peptide Ligands (e.g., CALP2)

The design and properties of this compound have been subjected to comparative analysis with analogous peptide ligands, such as CALP2. CALP2 is another peptide designed to interact with proteins that bind to calmodulin or EF-hand motifs. Comparing this compound with CALP2 allows researchers to evaluate the effectiveness of different design strategies, including variations in sequence length, amino acid composition, and the specific application of principles like inverted hydropathy.

Comparative studies typically involve assessing binding affinities, specificity, and potentially structural characteristics of both peptides when interacting with target proteins. Such analyses help validate the design principles employed for this compound and provide context for its observed behavior. For instance, differences in binding strength or target selectivity between this compound and CALP2 can be correlated with their distinct sequences and the underlying design rationale, offering insights into which features are most critical for effective EF-hand mimicry via a peptide ligand.

Table 1: Comparative Aspects of this compound and CALP2 Design Principles (Based on Reported Research)

| Feature | This compound | CALP2 |

| Design Principle | Based on inverted hydropathy, primordial EF-hand motifs | Analogous peptide ligand, likely targeting similar protein interaction sites |

| Design Tool Utilized | AMINOMAT® | Specific design method/tool not specified in the same context as this compound's AMINOMAT® use |

| Focus of Mimicry | Interaction surface of EF-hand domain | Interaction with CaM/EF-hand binding proteins |

| Sequence Length | 8 amino acids (Val-Ala-Ile-Thr-Val-Leu-Val-Lys) | Specific sequence length and composition differ |

Note: Specific binding data or detailed structural comparisons would require access to the full research findings cited.

Advanced Synthetic Methodologies for Vaitvlvk Production

Implementation of Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), first introduced by R. Bruce Merrifield, is a widely adopted method for the chemical synthesis of peptides uchicago.edubachem.com. This technique involves the stepwise assembly of a peptide chain while it is covalently attached to an insoluble solid support, typically a polymeric resin uchicago.edubachem.compeptide.com. The C-terminal amino acid of the target peptide is initially anchored to the resin uchicago.edubachem.compeptide.com. Subsequent amino acids are then added sequentially to the growing peptide chain in a series of repetitive cycles bachem.compeptide.com.

Each cycle in SPPS generally consists of several key steps: deprotection of the N-terminal amino group of the resin-bound peptide or amino acid, coupling of the next protected amino acid, and washing steps to remove excess reagents and by-products bachem.compeptide.com. A significant advantage of SPPS is the simplification of purification; since the peptide remains attached to the solid phase, soluble reagents and impurities can be easily removed by simple filtration and washing, avoiding laborious purification steps after each coupling reaction bachem.comcsbio.com. This makes SPPS particularly suitable for the synthesis of peptides, including sequences like Vaitvlvk, for both academic research and commercial production uchicago.edubachem.comrsc.org.

Utilization of Fmoc Chemistry in Peptide Elongation

Fmoc chemistry is the most commonly employed strategy for Nα-amino protection in SPPS uchicago.edunih.gov. This approach utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) group as a temporary protecting group for the α-amino group of the incoming amino acid uchicago.educsbio.com. A key feature of Fmoc chemistry is its orthogonality with the protecting groups used for amino acid side chains, which are typically acid-labile (e.g., tert-butyl-based groups) uchicago.educsbio.com.

The Fmoc group is removed under mild basic conditions, most commonly using a solution of piperidine (B6355638) in an organic solvent like N-methyl-2-pyrrolidinone (NMP) uchicago.educsbio.comrsc.orgiris-biotech.de. This deprotection step releases a free secondary amine on the peptide chain, allowing the next Fmoc-protected amino acid to be coupled bachem.comcsbio.com. The coupling reaction is typically facilitated by activating agents that form a reactive intermediate with the carboxyl group of the incoming protected amino acid, enabling the formation of a peptide bond rsc.orgiris-biotech.de. The use of Fmoc chemistry allows for the stepwise elongation of the peptide chain on the solid support while preserving the integrity of the side-chain protecting groups and the linkage to the resin until the final cleavage step uchicago.educsbio.com. This strategy is well-suited for the synthesis of peptides with various amino acid compositions, including the sequence this compound.

Chromatographic and Spectroscopic Purity Assessment for Research Applications

Ensuring the purity and correct identity of synthetic peptides is paramount, especially for their use in research applications. Chromatographic and spectroscopic techniques are indispensable tools for this assessment ijsra.netbiopharmaspec.com.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a standard technique for analyzing peptide purity ijsra.netcreative-proteomics.com. RP-HPLC separates peptides based on their hydrophobicity, and a pure peptide typically elutes as a single, well-defined peak creative-proteomics.com. The area of this main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity creative-proteomics.com. Impurities, such as truncated sequences, peptides with modified amino acids, or incompletely deprotected species, will appear as separate peaks ijsra.netcreative-proteomics.comalmacgroup.com. Ultra-high-performance liquid chromatography (UHPLC) offers enhanced resolution and faster analysis times compared to traditional HPLC almacgroup.com.

Mass Spectrometry (MS) is a powerful spectroscopic technique often coupled with chromatography (e.g., LC-MS) to identify and characterize synthetic peptides and their impurities ijsra.netbiopharmaspec.comnih.gov. MS provides information about the molecular weight of the peptide, which can confirm the successful synthesis of the target sequence emanresearch.orgplos.org. Tandem mass spectrometry (MS/MS) can be used for peptide sequencing and identification of post-translational modifications or other structural deviations biopharmaspec.comnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about a peptide, confirming its identity and conformation ijsra.netplos.orgnih.gov. While less commonly used for routine purity assessment of crude peptides compared to HPLC and MS, NMR is valuable for the in-depth characterization of purified peptides for research purposes ijsra.net.

Molecular Mechanisms of Action and Target Engagement of Vaitvlvk

Selective Interaction with Calcium-Binding EF-Hand Domains

CALP1 demonstrates selective binding to EF-hand calcium-binding sites nih.govfrontiersin.org. EF-hand motifs are structural domains approximately 40 residues in length, commonly found in intracellular calcium-binding proteins like calmodulin bindingdb.orgnih.govharvard.edu. These domains are crucial for binding intracellular calcium ions, and calcium binding often induces conformational changes in proteins containing these motifs bindingdb.orguni-freiburg.de. CALP1 is described as a calmodulin agonist that binds to the EF-hand/Ca2+-binding site nih.govfrontiersin.org. It can lock the EF-hand domains of calmodulin in an "on state," effectively bypassing the typical requirement for calcium binding to achieve this conformation wikipedia.org.

Allosteric Modulation of Calmodulin Activity and Conformational States

As a calmodulin agonist, CALP1 directly influences the activity of calmodulin nih.govfrontiersin.org. By binding to the EF-hand/Ca2+-binding site, CALP1 promotes calmodulin-dependent activation of downstream targets, such as phosphodiesterase nih.govfrontiersin.org. This interaction leads to allosteric modulation of calmodulin, stabilizing conformational states typically associated with calcium-bound, activated calmodulin wikipedia.org. The ability of CALP1 to maintain calmodulin in an "on state" suggests it can mimic or enhance the effects of calcium binding on calmodulin's conformation and subsequent interactions with target proteins bindingdb.orgwikipedia.org.

Mechanistic Insights into VLA-5 Integrin Interaction and Regulation

CALP1 has been shown to inhibit VLA-5-mediated adhesion of mast cells to fibronectin in vitro nih.gov. VLA-5, also known as integrin α5β1, is a heterodimeric cell surface receptor that functions as a primary receptor for fibronectin in the extracellular matrix. Integrins like VLA-5 play critical roles in cell adhesion, migration, and signaling. Peptides, including CALP1 and CALP2, designed with inverted hydropathy to EF-hands, have been found to attenuate VLA-5-mediated adhesion. CALP1's design was based on the primordial CaM EF hand 4 motif.

Integrin alpha-subunits, including the alpha 5 subunit of VLA-5, contain sequences that exhibit similarity to the EF-hand cation-binding motif found in proteins like calmodulin nih.govharvard.edu. Although these integrin sequences differ from classical EF-hands, they are likely to bind divalent cations, such as Ca2+, in vivo nih.govharvard.edu. Studies suggest that peptides like CALP1 likely bind to these cation-binding domains within the VLA-5 alpha-subunit that share homology with calmodulin EF-hands, thereby interfering with VLA-5 function.

Both CALP1 and CALP2 are described as cell-permeable peptides nih.gov. While they both bind to EF-hand/Ca2+-binding sites nih.govfrontiersin.org and can modulate VLA-5 mediated adhesion nih.gov, their precise interaction sites relative to the cell membrane warrant consideration. CALP1 is noted to bind to cytoplasmic sites on calcium channels nih.gov, indicating intracellular targets. However, their effect on VLA-5, a cell surface receptor, is attributed to binding to the cation-binding domains of the VLA-5 alpha-subunit homologous to EF-hands. These domains are located in the extracellular portion of the integrin alpha subunit nih.govharvard.edu. This suggests that despite being cell-permeable, these peptides can interact with extracellular or transmembrane regions of VLA-5, or potentially influence VLA-5 function through intracellular signaling pathways initiated by their interaction with intracellular calcium sensors or channels. The available information indicates binding to VLA-5 alpha-subunit cation-binding domains and interaction with cytoplasmic sites on calcium channels nih.gov.

Homology of VLA-5 Cation-Binding Sites to EF-Hands

Influence on Intracellular Calcium Homeostasis and Signaling

CALP1 influences intracellular calcium signaling through multiple mechanisms. It binds to cytoplasmic sites on certain calcium channels, leading to the inhibition of calcium influx and subsequent reduction of calcium-mediated cytotoxicity and apoptosis nih.gov. Furthermore, as a calmodulin agonist, CALP1 activates calmodulin-dependent proteins, which are key players in intracellular calcium signaling cascades nih.govfrontiersin.org. Intracellular calcium homeostasis is a tightly regulated process involving various channels, pumps, and calcium-binding proteins that maintain calcium levels within a narrow range crucial for cellular functions and signaling. Calmodulin is a central calcium sensor that translates calcium signals into cellular responses by interacting with numerous target proteins. By modulating calmodulin activity and directly affecting calcium channels, CALP1 can significantly impact the dynamics of intracellular calcium and downstream signaling events nih.govfrontiersin.org.

Data Table: Biological Activity of CALP1

| Activity | Target | Effect | Reference |

| Calmodulin binding (Kd) | Calmodulin EF-hand/Ca2+-binding site | 88 µM | frontiersin.org |

| Inhibition of calcium influx and apoptosis (IC50) | Cytoplasmic Ca2+ channels | 44.78 µM (for calcium influx/apoptosis) | frontiersin.org |

| Activation | CaM-dependent phosphodiesterase | Activation | nih.govfrontiersin.org |

| Inhibition | VLA-5-mediated adhesion to fibronectin | Inhibition | nih.gov |

Cellular and Subcellular Functional Consequences of Vaitvlvk Exposure

Regulation of Cell Adhesion Dynamics, Specifically in Mast Cells

Mast cells, key players in allergic responses and inflammatory processes, exhibit dynamic adhesive properties influenced by various stimuli and interactions with extracellular matrix components like fibronectin. eneuro.orgnih.govnih.govnih.govcanada.capsu.edu Cell adhesion in mast cells can be triggered through different pathways, including activation of the high-affinity IgE receptor (FcεRI) and stimulation by agents such as Mn(2+). uu.nl

Inhibition of FcepsilonRI-Induced Adhesion to Fibronectin

Studies have shown that Vaitvlvk (CALP1), a peptide designed to interact with EF-hands, can influence mast cell adhesion dynamics. uu.nl Specifically, this compound has been found to inhibit FcεRI-induced adhesion of bone marrow-derived mast cells to fibronectin. uu.nl This inhibitory effect correlates with this compound's affinity for the calmodulin EF-hand. uu.nl FcεRI-induced adhesion to fibronectin is known to be dependent on calmodulin activation and extracellular Ca2+. uu.nl

Differential Effects on Mn(2+)-Stimulated Calmodulin-Independent Adhesion

In contrast to its effect on FcεRI-induced adhesion, this compound (CALP1) demonstrates differential activity regarding Mn(2+)-stimulated adhesion. uu.nl While another calcium-like peptide, CALP2, was observed to inhibit Mn(2+)-induced calmodulin-independent adhesion, this compound (CALP1) was not found to exert this inhibitory effect. uu.nl Mn(2+)-induced adhesion is characterized as being independent of calmodulin activation and antagonized by Ca2+. uu.nl

Investigation of this compound's Role in Neuromodulatory Pathways

Neuromodulatory pathways involve the regulation of neuronal activity by various signaling molecules. nih.govfrontiersin.orgnih.gov Research into these pathways includes the study of neuromodulator-activated ionic currents, such as the neuromodulatory inward current (IMI). eneuro.orgnih.govnih.govresearchgate.net The voltage dependence of IMI is a crucial aspect of its function and has been a subject of investigation. eneuro.orgnih.govnih.govresearchgate.net

Investigative Research Methodologies and Analytical Characterization

Advanced Mass Spectrometry for Peptide Characterization

Mass spectrometry is a powerful analytical technique used for the characterization of peptides, providing information on their mass, sequence, and structure. Its application allows for the identification and analysis of peptides in various experimental contexts.

Application of Electrospray Ionization Time-of-Flight (ESI-TOF)

While the search results specifically detail mass spectrometric analysis in acoustically levitated droplets, Electrospray Ionization (ESI) is a widely used ionization technique for peptides in mass spectrometry due to its ability to handle polar molecules and produce multiply charged ions, making it compatible with techniques like Time-of-Flight (TOF) mass analysis. Studies involving the mass spectrometric analysis of peptides often utilize ESI-TOF for accurate mass measurements and characterization nih.gov.

Analysis in Acoustically Levitated Droplets

Vaitvlvk, a peptide with the sequence Val-Ala-Ile-Thr-Val-Leu-Val-Lys and an average molecular weight of 842.06, has been investigated using mass spectrometry in acoustically levitated droplets nih.gov. This technique offers advantages for sample analysis by providing a containerless environment, thereby minimizing analyte loss to surfaces that can occur during traditional sample handling and preparation nih.gov. Acoustic levitation utilizes a standing sound wave formed between a sound wave emitter and a concave reflector to support a droplet nih.gov. For mass spectrometric analysis of acoustically levitated droplets, techniques such as pulsed corona discharge coupled with time-resolved UV laser desorption and ion extraction can be employed to generate and extract ions from the droplet without disrupting its stability nih.gov. This approach allows for in situ mass spectrometric analysis, offering a new method for handling and analyzing small biological samples nih.gov. In one study, this compound was included in a test solution along with other peptides, such as MRFA and bradykinin, to investigate this mass spectrometric technique nih.gov.

Broader Academic Applications and Immunological Research Contexts

General Considerations of Peptides in Immunomodulation

Peptides play diverse and crucial roles in modulating immune responses. nih.govbohrium.commdpi.comnih.govfrontiersin.orgnih.gov They can act as signaling molecules, antigens, or agents that directly influence the behavior of immune cells. nih.govbohrium.commdpi.comnih.govfrontiersin.orgnih.gov The immunomodulatory activities of peptides can involve the stimulation or suppression of both innate and adaptive immunity. bohrium.comnih.govfrontiersin.orgnih.gov For instance, some peptides can activate macrophages and induce cytokine production, while others may inhibit pro-inflammatory responses. bohrium.commdpi.comnih.govmdpi.com Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), represent a significant class of peptides with well-documented immunomodulatory functions, contributing to the body's first line of defense against pathogens and influencing inflammatory processes. frontiersin.orgfrontiersin.orgeurekalert.org The mechanisms by which peptides exert their immunomodulatory effects are varied and can include direct interactions with immune cells, modulation of signaling pathways, and influencing the expression of immune mediators. bohrium.commdpi.comnih.govfrontiersin.org

Conceptual Role in Modulating Innate Immune Responses (e.g., via DAMPs/PAMPs pathways)

The innate immune system is the body's initial defense mechanism, recognizing conserved molecular patterns associated with pathogens (PAMPs) or released from damaged host cells (DAMPs). frontiersin.orgmdpi.comfrontiersin.orgnih.gov These molecules are recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs), triggering downstream signaling pathways that lead to inflammatory responses and the activation of adaptive immunity. frontiersin.orgmdpi.comfrontiersin.orgnih.govimrpress.com

Peptides can conceptually play a role in modulating innate immune responses through various mechanisms, including potential interactions with or modulation of DAMPs/PAMPs pathways. Some peptides have been shown to mimic or interfere with the activity of PAMPs or DAMPs, thereby influencing the activation of PRRs and subsequent innate immune signaling. frontiersin.orgfrontiersin.orgnih.govimrpress.com For example, certain peptides can bind to LPS (a PAMP) or interact with other molecules involved in innate immune activation. frontiersin.orgimrpress.com

In the specific context of Vaitvlvk (this compound), research has included this peptide in compositions and methods aimed at stimulating the innate immune response. google.comgoogle.com These compositions are described as utilizing agents capable of stimulating an innate immune response, such as DAMPs and PAMPs, often in conjunction with metal ions. google.comgoogle.com The inclusion of this compound in such formulations suggests a conceptual role for this peptide in contributing to the innate immune stimulation mediated through pathways involving DAMPs/PAMPs or similar innate immune activators. google.comgoogle.com While the precise mechanism by which this compound contributes to this stimulation within these specific formulations is subject to ongoing research, its presence in compositions designed to leverage innate immune pathways highlights its potential academic relevance in this area. google.comgoogle.com

Theoretical Framework for Peptide-Based Vaccine Adjuvant Strategies

Peptide-based vaccines are an attractive strategy for eliciting targeted immune responses, particularly against specific antigens. frontiersin.orgmdpi.commdpi.com However, peptides alone are often poorly immunogenic and require the inclusion of adjuvants to enhance the magnitude and duration of the immune response. frontiersin.orgmdpi.commdpi.comnih.govnih.gov Adjuvants function through various mechanisms, including stimulating antigen-presenting cells (APCs), promoting the release of cytokines, and directing the immune response towards desired cellular or humoral immunity. mdpi.comnih.govmdpi.comoxfordvacmedix.comnih.gov

The theoretical framework for using peptides as vaccine adjuvants or as components within adjuvant strategies is based on their ability to interact with the immune system to enhance the response to co-administered antigens. mdpi.comnih.govnih.govmdpi.com This can involve peptides that directly activate immune cells, peptides that facilitate antigen delivery to APCs, or peptides that modulate the local immune environment at the site of administration. nih.govnih.govmdpi.comoxfordvacmedix.com Strategies to improve the immunogenicity of peptide-based vaccines include conjugation to carrier proteins, incorporation into nanoparticles or virus-like particles, and co-administration with immunostimulatory molecules. mdpi.comnih.govnih.gov

This compound (this compound) has been mentioned in the context of compositions intended for vaccine applications, specifically those designed to stimulate an immune response. google.comgoogle.com The inclusion of this compound in formulations aimed at stimulating the innate immune response for vaccine purposes aligns with the theoretical framework of using immunomodulatory agents to enhance vaccine efficacy. google.comgoogle.com While the specific contribution of this compound as a direct adjuvant or as a component that enhances the activity of other innate immune stimulators in these vaccine applications requires further investigation, its presence in such experimental formulations underscores its theoretical consideration within the development of peptide-based vaccine strategies. google.comgoogle.com

Future Directions and Emerging Research Avenues for Vaitvlvk Studies

Elucidation of Undiscovered Molecular Targets and Interaction Networks

While CALP1 is known to interact with calmodulin (CaM) and influence certain calcium channels, the full spectrum of its molecular targets and the intricate networks they participate in remain to be comprehensively mapped rndsystems.commedchemexpress.combio-techne.com. Future research should aim to employ advanced proteomic and interactome analysis techniques to identify all proteins and cellular components that directly or indirectly interact with CALP1. Techniques such as affinity purification coupled with mass spectrometry could help uncover novel binding partners beyond the known EF-hand/Ca²⁺-binding site of calmodulin rndsystems.commedchemexpress.com. Furthermore, investigating post-translational modifications of CALP1 or its targets upon interaction could reveal regulatory mechanisms. Understanding the complete interaction network will be crucial for fully comprehending the peptide's cellular roles and identifying potential off-target effects or synergistic pathways.

Rational Design of Next-Generation CALPs with Enhanced Specificity or Potency

CALP1 itself was designed based on the primordial CaM EF hand 4 motif, suggesting a basis for rational peptide design in this class of calcium-like peptides (CALPs) uu.nl. Future research should leverage this understanding to design and synthesize next-generation CALPs with improved pharmacological properties. This could involve modifying the amino acid sequence of CALP1 to enhance its binding affinity or specificity for particular calmodulin isoforms or calcium channel subtypes. Rational design strategies could incorporate principles of peptide chemistry, computational modeling, and structure-activity relationship (SAR) data to predict the effects of sequence modifications on peptide behavior medchemexpress.combio-techne.comelabscience.com. The goal is to create CALP analogs with tailored activity profiles, potentially leading to compounds with greater efficacy or reduced unintended interactions.

Exploration of Structure-Activity Relationships for Optimized Biological Effects

A detailed exploration of the structure-activity relationships (SAR) of CALP1 is fundamental for optimizing its biological effects and guiding the rational design of new CALPs medchemexpress.combio-techne.comelabscience.com. This involves systematically altering the peptide's structure, such as single amino acid substitutions, truncations, or modifications to the peptide backbone or termini, and evaluating the impact of these changes on its binding to targets (like calmodulin) and its functional outcomes (e.g., modulation of calcium influx, enzyme activation) rndsystems.commedchemexpress.combio-techne.com. By correlating specific structural features with observed biological activities, researchers can identify key residues or motifs critical for interaction and function. This knowledge will directly inform the design of peptides with enhanced potency, desired specificity, or improved pharmacokinetic properties.

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Analysis

Current research on CALP1 has utilized various in vitro and ex vivo models, including studies on mast cells, pancreatic acinar cells, and neurons rndsystems.commedchemexpress.combio-techne.comuu.nleneuro.orgwindows.net. To gain a more comprehensive understanding of CALP1's effects and to evaluate the potential of next-generation CALPs, the development and application of more advanced model systems are essential. This could include the use of induced pluripotent stem cell (iPSC)-derived cell models relevant to specific physiological or pathological contexts, such as cardiac myocytes or neuronal subtypes, to study the peptide's impact on calcium handling and cellular function in a more physiologically relevant setting. Organ-on-a-chip technologies or complex co-culture systems could provide more sophisticated ex vivo environments that mimic tissue-level interactions and responses. Such models would allow for a more thorough assessment of CALP1's mechanisms of action and the evaluation of novel CALP analogs before moving to in vivo studies.

Q & A

Q. What are the key physicochemical properties of VAITVLVK relevant to experimental design?

this compound is a peptide with surface-active properties, making it critical to study its behavior in aqueous and organic solvents. Key properties include its partitioning behavior between droplet surfaces and interiors, which is influenced by solvent composition (e.g., water vs. methanol-water mixtures). Experimental design should prioritize solvent selection, laser ablation parameters, and mass spectrometry settings to capture its surface affinity .

Q. What standard analytical methods are used to characterize this compound in complex mixtures?

Laser ablation electrospray ionization (LAESI) coupled with mass spectrometry is a validated method. Key steps include:

- Depositing nanoliter droplets on stainless steel posts.

- Adjusting laser power (e.g., 73–80%) to ablate surface vs. interior analytes.

- Monitoring time-resolved spectral data to track depletion rates of surface-active species like this compound .

| Parameter | Value/Description |

|---|---|

| Solvent Composition | 0.1% formic acid in water or 50% methanol |

| Laser Repetition Rate | 5 Hz |

| Droplet Volume | 600 nL |

Q. How do solvent gradients affect this compound’s detectability in mass spectrometry?

In methanol-water mixtures, faster evaporation creates a solvent gradient that shifts this compound’s peak intensity and delays its depletion. This mimics normal-phase chromatography, requiring dynamic adjustments to laser power to capture interior analytes after surface depletion .

Advanced Research Questions

Q. How can surface partitioning data for this compound resolve contradictions in solvent-dependent studies?

Contradictions arise when comparing results across solvents (e.g., aqueous vs. methanol-rich). To address this:

- Conduct controlled ablation experiments with incremental solvent ratios.

- Quantify partition coefficients using time-resolved depletion curves.

- Cross-validate with computational models of surface activity (e.g., molecular dynamics simulations). Example data contradiction: this compound’s surface affinity decreases in high methanol due to altered solvent polarity .

Q. What methodological frameworks ensure reproducibility in single-droplet separation studies of this compound?

- Standardization : Document laser power, droplet volume, and solvent composition in detail (per Beilstein Journal guidelines for experimental replication) .

- Data Validation : Use internal standards (e.g., reserpine) to normalize signal intensities and confirm ablation efficiency.

- Ethical Reporting : Disclose solvent evaporation rates and instrument calibration protocols to avoid biases .

Q. How can this compound’s surface activity inform the design of novel separation techniques?

Its preferential surface partitioning enables:

- Sequential ablation strategies : Deplete surface-active analytes first, then increase laser power to sample interior species.

- Solvent-mediated separations : Exploit gradients (e.g., methanol evaporation) to mimic chromatographic elution in a single droplet.

- Applications : Microscale protein digest analysis or drug metabolite profiling .

Methodological Best Practices

Q. How to formulate feasible research questions for this compound studies?

- Feasibility : Align questions with available tools (e.g., LAESI-MS access) and timeframes (e.g., droplet lifetime ~3–5 minutes).

- Originality : Investigate understudied solvents (e.g., ionic liquids) or co-analytes that modulate this compound’s partitioning.

- Significance : Link findings to broader fields like proteomics or environmental analyte detection .

Q. What are common pitfalls in analyzing this compound’s ablation data, and how to mitigate them?

- Pitfall 1 : Overlooking solvent evaporation effects on droplet volume. Solution : Use high-speed imaging to track droplet shrinkage in real time.

- Pitfall 2 : Misinterpreting signal noise as analyte depletion. Solution : Apply smoothing algorithms and baseline correction .

Data Integration & Reporting

Q. How to integrate contradictory findings from this compound studies into a cohesive narrative?

- Triangulation : Compare results across solvent systems, ablation parameters, and complementary techniques (e.g., NMR).

- Contextualization : Discuss how solvent polarity, ionic strength, or temperature explain discrepancies.

- Transparency : Use supplemental files to publish raw spectral data and ablation videos .

Q. What are the ethical considerations in publishing this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.